molecular formula C10H21ClN2O2 B1398451 N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220037-61-5

N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride

Cat. No. B1398451
M. Wt: 236.74 g/mol
InChI Key: BFOVKJNTKQHSFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, JWH-073 N-(3-hydroxybutyl) metabolite solution is produced in methanol . Another related compound, poly(3-hydroxybutyrate-co-3-hydroxyvalerate), has been analyzed using high-performance liquid chromatography .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the enzyme ®-3-hydroxybutyrate dehydrogenase (HBDH) catalyzes the enantioselective reduction of 3-oxocarboxylates to ®-3-hydroxycarboxylates .

Scientific Research Applications

Antidementia Agent Development

  • N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride has been synthesized and evaluated for its potential as an antidementia agent. A specific derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated potent inhibition of acetylcholinesterase, a key enzyme involved in dementia pathology. This compound showed 18,000 times greater affinity for acetylcholinesterase than for butyrylcholinesterase and significantly increased acetylcholine content in rat brains (Sugimoto et al., 1990).

Synthesis and Biological Activity

  • The compound has been involved in the synthesis of various derivatives for biological activity studies. For example, reactions with thiamine and amines led to the synthesis of compounds with potential biochemical applications (Takamizawa et al., 1968).

Role in Neuropharmacology

  • In neuropharmacology, this compound has been used in the study of dopamine D3 receptor-selective agents. This research is significant for understanding and treating psychostimulant abuse (Mason et al., 2010).

Exploration in Neurochemistry

  • Exploration in neurochemistry includes studies on calcitonin gene-related peptide and amylin receptors. These receptors are vital for understanding various neurological and metabolic processes (Hay et al., 2006).

Investigation in Endocannabinoid Transport

  • Investigations into endocannabinoid transport have utilized analogs of N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride. These studies contribute to our understanding of synaptic transmission and potential therapeutic interventions (Kelley & Thayer, 2004).

Applications in Obesity Research

  • The compound has been used in obesity research, particularly in studying its effects on food intake and weight gain in obese rat models. This research contributes to understanding the metabolic activities associated with obesity (Massicot et al., 1985).

properties

IUPAC Name

N-(3-hydroxybutyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-8(13)4-6-12-10(14)9-3-2-5-11-7-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOVKJNTKQHSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1CCCNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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